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Compound of Interest

Compound Name: AF 430 hydrazide

Cat. No.: B12376060

For Researchers, Scientists, and Drug Development Professionals.

Introduction

AF 430 is a hydrophilic, photostable, and pH-insensitive coumarin dye that emits a bright,
yellow-green fluorescence.[1] The hydrazide derivative of AF 430 is a carbonyl-reactive
fluorescent probe designed for the covalent labeling of biomolecules. This reagent is
particularly effective for conjugating to the carbohydrate moieties of glycoproteins, antibodies,
and other glycoconjugates. The labeling strategy relies on a two-step process: the oxidation of
cis-diol groups within sugar residues to form reactive aldehydes, followed by the reaction of
these aldehydes with AF 430 hydrazide to create a stable hydrazone bond.[2][3] This site-
specific conjugation method is advantageous as it often targets glycosylation sites away from
the protein's active or binding domains, thereby preserving its biological function.[3]

Principle of the Method

The conjugation chemistry involves two key stages:

¢ Oxidation: Glycan chains on the biomolecule are gently oxidized using sodium meta-
periodate (NalOas). This cleaves the bond between adjacent carbon atoms of cis-diol groups
(present in many sugar residues like sialic acid), converting them into reactive aldehyde
groups.[3][4]
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o Conjugation: The hydrazide moiety (-NHNH-z) of the AF 430 dye nucleophilically attacks the
newly formed aldehyde groups under mildly acidic conditions (pH 5.0-6.0). This reaction
forms a stable covalent bond known as a hydrazone.[5] For enhanced stability, the
hydrazone bond can be further reduced to a secondary amine linkage, though this step is

often not required.[4]

Step 1: Oxidation Step 2: Conjugation
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Figure 1. Reaction scheme for AF 430 hydrazide conjugation.

Experimental Protocols
Materials and Reagents

» Glycoprotein or antibody to be labeled
e AF 430 Hydrazide
e Sodium meta-periodate (NalOa)

o Anhydrous Dimethylsulfoxide (DMSO)
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e Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

o Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5

e Quenching Solution: Ethylene glycol or glycerol

 Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
e Desalting columns (e.g., Sephadex G-25)

e Spectrophotometer (UV-Vis)

Part A: Preparation of Reagents

e Glycoprotein Solution: Prepare a 1-10 mg/mL solution of the glycoprotein in ice-cold
Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5).[2]

e Sodium Periodate Solution (20 mM): Immediately before use, dissolve 4.3 mg of NalOa in 1
mL of Oxidation Buffer. Protect from light.[3]

e AF 430 Hydrazide Stock Solution (40-50 mM): Dissolve 1 mg of AF 430 Hydrazide in 40-50
pL of anhydrous DMSO. Vortex to ensure it is fully dissolved.[3][5]

Part B: Oxidation of Glycoprotein

e To 1 mL of the prepared glycoprotein solution, add 1 mL of the freshly prepared 20 mM
sodium periodate solution.[5]

 Incubate the reaction for 5-30 minutes at 0-4°C in the dark. The optimal time may vary
depending on the glycoprotein and should be optimized.[5]

» Stop the oxidation reaction by adding 30 uL of ethylene glycol and incubate for 10-15
minutes at room temperature.[2]

* Remove the excess periodate and byproducts by running the solution through a desalting
column pre-equilibrated with Conjugation Buffer (0.1 M Sodium Acetate, pH 5.5).[3]
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» Pool the protein-containing fractions. The protein concentration can be determined by
measuring the absorbance at 280 nm.

Part C: Conjugation with AF 430 Hydrazide

» To the desalted, oxidized glycoprotein solution, add a 50-100 fold molar excess of the AF
430 Hydrazide stock solution.

e Mix gently and incubate for 2 hours to overnight at room temperature, protected from light.[3]
A 2-hour incubation is often sufficient.[3]

e The reaction mixture is now ready for purification.

Part D: Purification of the Labeled Conjugate

» Prepare a desalting column (e.g., Sephadex G-25) by equilibrating it with PBS, pH 7.4.
e Load the reaction mixture from Part C onto the column.[6]

o Elute the conjugate with PBS. The labeled protein will be in the first colored fractions that
elute from the column. The smaller, unreacted dye molecules will elute later.

o Combine the fractions containing the purified AF 430-glycoprotein conjugate.

o Store the conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant
like glycerol or store in aliquots at -20°C.[5]

Data Presentation and Characterization

The success of the conjugation is determined by calculating the Degree of Labeling (DOL),
which is the average number of dye molecules conjugated per protein molecule.[7]
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Parameter Value Reference
AF 430 Spectral Properties

Excitation Maximum (A_max_) ~430 nm [1]
Emission Maximum (A_em_) ~542 nm [1]

Molar Extinction Coefficient
(e_dye_)

15,955 M~tcm~1 (for carboxylic

acid derivative)

[8]

Recommended Reaction

Conditions

Protein Concentration

1-10 mg/mL

[2]

Buffer pH

5.5 for oxidation and

conjugation

[3]

Molar Excess of Dye

50 - 100 fold

Reaction Time

2 hours to overnight

[3]

Table 1: Key Parameters for AF 430 Conjugation

Calculating the Degree of Labeling (DOL)

o Measure Absorbance: Dilute the purified conjugate solution in PBS and measure its

absorbance at 280 nm (Azso) and at the dye's maximum absorbance, ~430 nm (A_dye ).

o Calculate Protein Concentration: The dye absorbs slightly at 280 nm, so a correction factor
(CF) is needed.[9][10] The CF is the ratio of the dye's absorbance at 280 nm to its

absorbance at its A_max_.

o CF = Azs0 of free dye / A_max_ of free dye

The corrected protein absorbance (A_prot ) is:

o A prot_=Azs0- (A_dye_ x CF)[10]

The protein concentration is then calculated using the Beer-Lambert law:
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o Protein Conc. (M) = A_prot_/€_prot_ (where €_prot_ is the molar extinction coefficient of

the protein, e.g., ~210,000 M~icm~1 for IgG)[11]

o Calculate Dye Concentration:

o Dye Conc. (M) =A dye /¢ _dye (where ¢ _dye_is the molar extinction coefficient of AF

430, ~15,955 M-tcm-1)[8]

e Calculate DOL:

o DOL = [Dye Conc. (M)]/ [Protein Conc. (M)][7]

An optimal DOL for antibodies is typically between 2 and 10.[11] Over-labeling can lead to

fluorescence quenching and potential loss of protein activity.[7]

Parameter Symbol Formula |/ Value
Absorbance of Conjugate at

Az2s0 Measured
280 nm
Absorbance of Conjugate at

A _dye_ Measured
~430 nm
Molar Extinction Coefficient of ) Protein-specific (e.g., 210,000

€_pro
Protein —Prot- M~1icm~1 for IgG)
Molar Extinction Coefficient of

€ dye 15,955 M~tcm~1
Dye

] Azso of free dye / A_max_ of
Correction Factor CF
free dye
) ] (Az2s0 - (A_dye_x CF))/
Protein Concentration (M) [Prot]
€_prot_

Dye Concentration (M) [Dye] A _dye /e dye
Degree of Labeling DOL [Dye] / [Prot]

Table 2: Formulas for Characterization of AF 430 Conjugate
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Experimental Workflow

Start:
Glycoprotein Solution

Step 1: Oxidation
Add Sodium Periodate (NalOa4)
Incubate in dark

Step 2: Quench Reaction
Add Ethylene Glycol

Step 3: Purification
Desalting column to remove
excess periodate

Step 4: Conjugation
Add AF 430 Hydrazide
Incubate in dark

Step 5: Final Purification
Desalting column to remove
free dye

Step 6: Characterization
Measure Az2so and Aaso
Calculate DOL

End:
Purified AF 430 Conjugate
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Figure 2. Workflow for AF 430 hydrazide conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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